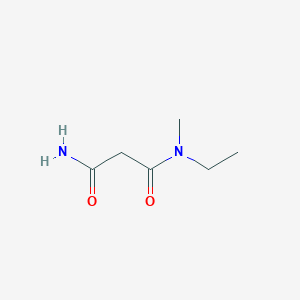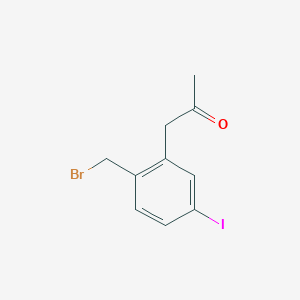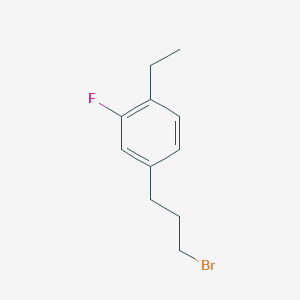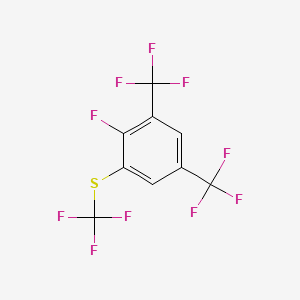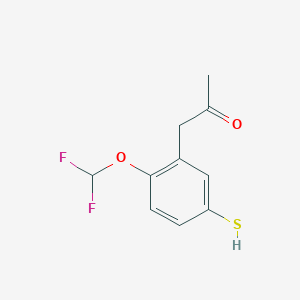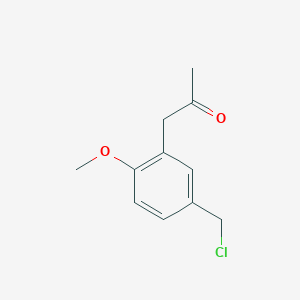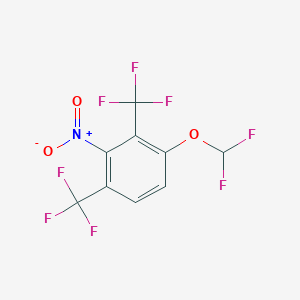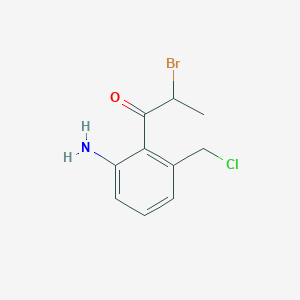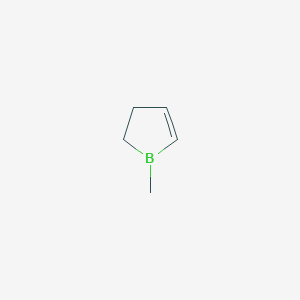
(R,Z)-4-Phenylbut-3-en-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,Z)-4-Phenylbut-3-en-2-yl acetate is an organic compound characterized by its unique structural features It is a derivative of phenylbutene, where the acetate group is attached to the second carbon of the butene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-4-Phenylbut-3-en-2-yl acetate typically involves the esterification of (R,Z)-4-Phenylbut-3-en-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
化学反応の分析
Types of Reactions
(R,Z)-4-Phenylbut-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the butene chain can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) under basic conditions.
Major Products
Oxidation: Formation of (R,Z)-4-Phenylbut-3-en-2-oic acid.
Reduction: Formation of (R,Z)-4-Phenylbutane-2-yl acetate.
Substitution: Formation of (R,Z)-4-Phenylbut-3-en-2-yl derivatives with various functional groups.
科学的研究の応用
(R,Z)-4-Phenylbut-3-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of (R,Z)-4-Phenylbut-3-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then interacts with biological pathways. The double bond in the butene chain may also play a role in its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
(R,Z)-4-Phenylbut-3-en-2-ol: The alcohol precursor to the acetate ester.
(R,Z)-4-Phenylbutane-2-yl acetate: The saturated derivative of the compound.
Phenylacetic acid: A structurally related compound with a carboxylic acid group.
Uniqueness
(R,Z)-4-Phenylbut-3-en-2-yl acetate is unique due to its specific structural features, such as the position of the acetate group and the configuration of the double bond
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
[(Z,2R)-4-phenylbut-3-en-2-yl] acetate |
InChI |
InChI=1S/C12H14O2/c1-10(14-11(2)13)8-9-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8-/t10-/m1/s1 |
InChIキー |
DSWDNUYFUXOVBI-HSTULFTRSA-N |
異性体SMILES |
C[C@H](/C=C\C1=CC=CC=C1)OC(=O)C |
正規SMILES |
CC(C=CC1=CC=CC=C1)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


